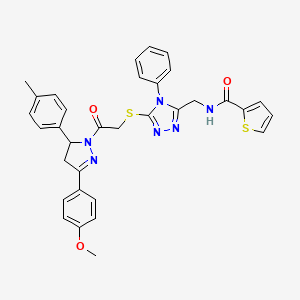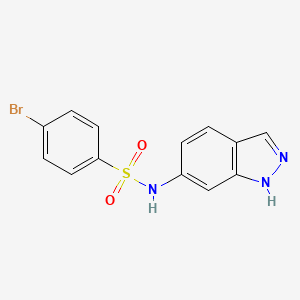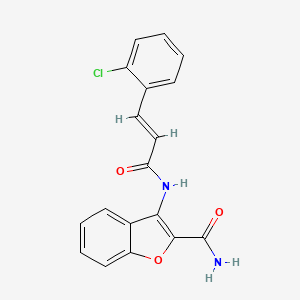
(E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide, also known as CACB, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide involves the inhibition of certain enzymes and receptors in the body. (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide also binds to and activates peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
(E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide has several biochemical and physiological effects that have been studied in scientific research. (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. Additionally, (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide in lab experiments is its potential therapeutic applications in various diseases. Additionally, (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, one limitation of (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide. One potential direction is the development of (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide derivatives with improved solubility and potency. Another direction is the investigation of (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide's potential use in treating other diseases such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide and its effects on different pathways in the body.
In conclusion, (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide have been explored in this paper. Further research is needed to fully understand the potential of (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide in treating various diseases.
Synthesemethoden
The synthesis of (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with 3-amino-4-methylbenzoic acid, followed by the reaction of the resulting compound with 3-(2-bromoacetyl)benzofuran. The final step involves the reaction of the intermediate product with acryloyl chloride to yield (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide has been studied for its potential therapeutic applications in several scientific research studies. One study found that (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Another study showed that (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide has anticancer properties by inducing apoptosis in cancer cells. Additionally, (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-13-7-3-1-5-11(13)9-10-15(22)21-16-12-6-2-4-8-14(12)24-17(16)18(20)23/h1-10H,(H2,20,23)(H,21,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPJZIDRGRLNBL-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-Benzylsulfanyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-4-yl]-N-(cyclopropylmethyl)benzamide](/img/structure/B2461684.png)

![6-({1-[(1,3-benzodioxol-5-ylamino)carbonyl]propyl}thio)-N-benzylbenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2461686.png)
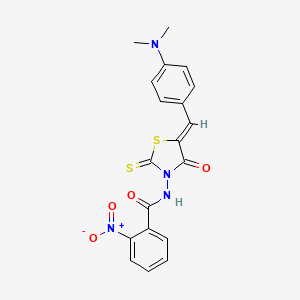
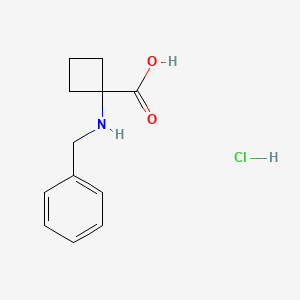
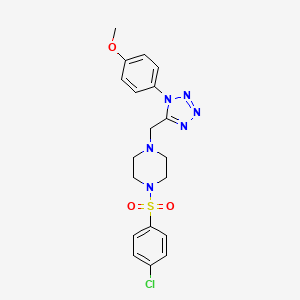

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2461694.png)
![N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2461696.png)
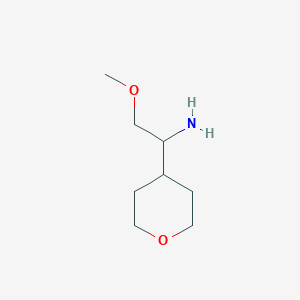
![2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2461702.png)
![5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2461705.png)
